

"Ethyl 4,6-dimethoxypyrimidine-2-carboxylate" vs other pyrimidine carboxylates

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Compound of Interest

Compound Name:	<i>Ethyl 4,6-dimethoxypyrimidine-2-carboxylate</i>
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A Comparative Guide to Pyrimidine Carboxylates in Drug Discovery

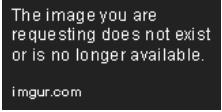
For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of functional groups, such as carboxylate esters, on the pyrimidine ring significantly influences the molecule's physicochemical properties and biological activity. This guide provides a comparative overview of **Ethyl 4,6-dimethoxypyrimidine-2-carboxylate** and other key pyrimidine carboxylates, offering insights into their relative performance based on available data.

While direct comparative studies involving **Ethyl 4,6-dimethoxypyrimidine-2-carboxylate** are limited in publicly accessible literature, this guide compiles data on representative pyrimidine-2-carboxylates and pyrimidine-5-carboxylates to offer a valuable comparative perspective for researchers in the field. The following sections detail the chemical structures, biological activities, and synthetic approaches for these compounds, supported by experimental protocols and workflow diagrams.

Comparative Data of Pyrimidine Carboxylates

The following table summarizes the properties and biological activities of selected pyrimidine carboxylates. Due to the lack of specific experimental data for **Ethyl 4,6-dimethoxypyrimidine-2-carboxylate**, its potential activities are extrapolated based on the general characteristics of substituted pyrimidines.

Compound Name	Structure	Position of Carboxylate	Known/Potential Biological Activities	Key Features
Ethyl 4,6-dimethoxypyrimidine-2-carboxylate		C2	Antiviral, Antifungal, Kinase inhibition (potential)	The dimethoxy groups at positions 4 and 6 are expected to enhance lipophilicity and potentially influence interactions with biological targets. The C2-carboxylate offers a site for further chemical modification.
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate		C5	Precursor for protein kinase inhibitors[1].	The amino and methylthio groups provide versatile handles for synthetic elaboration. The C5-carboxylate is crucial for its role as a synthetic intermediate[1].
Ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Biginelli Compounds)		C5	Calcium channel modulation, Antihypertensive, Anticancer[2].	A well-established class of compounds synthesized via the Biginelli reaction. The biological activity can be tuned by

varying the aryl group at the C4 position[2].

Ethyl 2-(4-chlorophenyl)-5-fluoropyrimidine-4-carboxylate

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C4

Anticancer (potential).

The presence of a halogenated phenyl group and a fluorine atom can enhance biological activity and metabolic stability.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of pyrimidine carboxylates are crucial for reproducible research. Below are representative protocols.

Synthesis of Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates (Biginelli Reaction)

This one-pot, three-component reaction is a classic method for synthesizing dihydropyrimidinones[3][4][5][6].

Materials:

- Appropriate aldehyde (10 mmol)
- Ethyl acetoacetate (10 mmol)
- Urea (15 mmol)
- Ethanol (20 mL)
- Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

- A mixture of the aldehyde, ethyl acetoacetate, and urea is refluxed in ethanol.
- A catalytic amount of concentrated HCl is added to the mixture.
- The reaction is heated at reflux for 4-6 hours and monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
- The crude product is washed with cold ethanol and recrystallized to afford the pure dihydropyrimidinone.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability[7][8][9][10][11].

Materials:

- Human cancer cell line (e.g., MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains[12][13][14][15].

Materials:

- Bacterial or fungal strains (e.g., *S. aureus*, *E. coli*, *C. albicans*)
- Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
- Test compounds (dissolved in a suitable solvent)
- Standard antimicrobial agents (positive controls)
- 96-well microtiter plates

Procedure:

- Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
- Inoculate each well with a standardized suspension of the microbial strain.
- Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

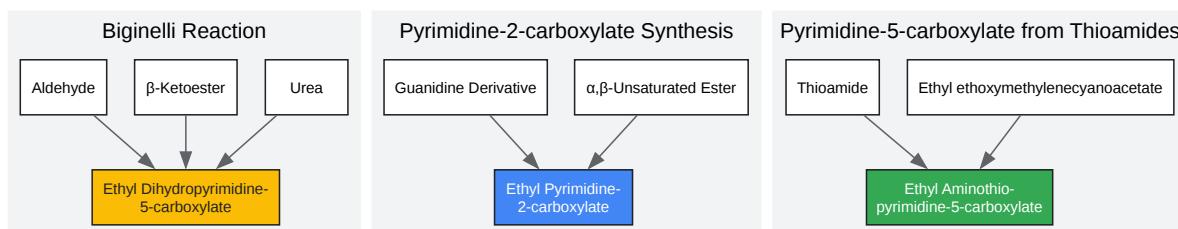
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Workflows and Pathways

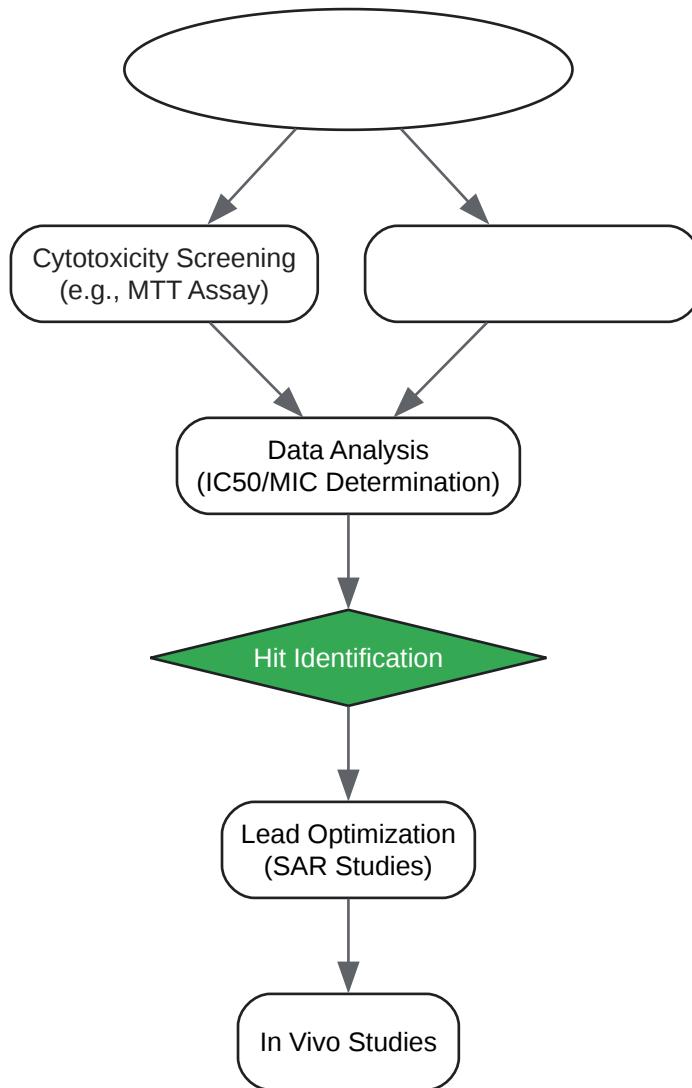
General Synthetic Pathway for Pyrimidine Carboxylates

The following diagram illustrates a generalized synthetic scheme for accessing different pyrimidine carboxylate scaffolds.

General Synthetic Routes to Pyrimidine Carboxylates



Biological Evaluation Workflow



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